molecular formula C16H13NOS2 B12109273 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1105192-16-2

3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12109273
CAS No.: 1105192-16-2
M. Wt: 299.4 g/mol
InChI Key: JHBKQXCEQNGHDK-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a biphenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiourea derivatives with α-haloketones. A common method includes the reaction of biphenyl-4-carbaldehyde with thiourea in the presence of a base such as sodium ethoxide, followed by cyclization with α-haloketones under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology: This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drug candidates for treating infections, cancer, and inflammatory diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways critical for the survival of pathogens. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thioxo group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Biphenyl Derivatives: Compounds with biphenyl groups attached to various functional groups.

Uniqueness: 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and biphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.

Properties

CAS No.

1105192-16-2

Molecular Formula

C16H13NOS2

Molecular Weight

299.4 g/mol

IUPAC Name

3-[(4-phenylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NOS2/c18-15-11-20-16(19)17(15)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

JHBKQXCEQNGHDK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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